{1-azabicyclo[3.3.1]nonan-5-yl}methanamine
CAS No.: 148672-79-1
Cat. No.: VC6017210
Molecular Formula: C9H18N2
Molecular Weight: 154.257
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148672-79-1 |
|---|---|
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.257 |
| IUPAC Name | 1-azabicyclo[3.3.1]nonan-5-ylmethanamine |
| Standard InChI | InChI=1S/C9H18N2/c10-7-9-3-1-5-11(8-9)6-2-4-9/h1-8,10H2 |
| Standard InChI Key | BQXWENMMRUDOFX-UHFFFAOYSA-N |
| SMILES | C1CC2(CCCN(C1)C2)CN |
Introduction
Structural Characteristics and Nomenclature
{1-azabicyclo[3.3.1]nonan-5-yl}methanamine belongs to the azabicycloalkane family, featuring a nitrogen atom at the 1-position of a bicyclo[3.3.1]nonane skeleton. The "azabicyclo" designation indicates the presence of a bridgehead nitrogen within the bicyclic framework, while the "methanamine" substituent at the 5-position introduces a primary amine functional group . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| CAS Number | 148672-79-1 | |
| IUPAC Name | 1-azabicyclo[3.3.1]nonan-5-ylmethanamine |
The bicyclo[3.3.1]nonane system comprises two fused six-membered rings, creating a rigid, boat-like conformation that influences steric and electronic properties. This rigidity is critical for receptor binding selectivity, as observed in structurally analogous 9-azabicyclo[3.3.1]nonane derivatives .
| Compound | (nM) | (nM) | Log P | |
|---|---|---|---|---|
| 11g | 323.3 ± 40.8 | 40.7 ± 4.4 | 8 | 3.3 |
| WC-59 | 1,710.5 ± 84.0 | 0.82 ± 0.13 | 2,087 | 3.68 |
The primary amine in {1-azabicyclo[3.3.1]nonan-5-yl}methanamine may enhance solubility compared to carbamate derivatives, potentially improving bioavailability for central nervous system targets .
Applications and Derivatives
The compound serves as a precursor for advanced intermediates, such as {1-azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride (CAS 2094338-97-1), which features a hydroxyl group instead of the primary amine . This derivative, with a molecular weight of 191.7 g/mol, highlights the scaffold’s adaptability for prodrug design or salt formation to modulate physicochemical properties .
Future Directions
Current research gaps include:
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Direct Receptor Binding Studies: To quantify / affinity for {1-azabicyclo[3.3.1]nonan-5-yl}methanamine.
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In Vivo Pharmacokinetics: Assessing blood-brain barrier penetration and metabolic stability.
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Derivatization Strategies: Exploring fluorinated or radiolabeled analogs for imaging applications, as seen with [18F]WC-59 .
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